![molecular formula C8H10N2OS B2499235 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1376155-87-1](/img/structure/B2499235.png)
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile
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Overview
Description
Synthesis Analysis
The synthesis of various acetonitrile derivatives has been explored in several studies. For instance, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins has been reported, leading to the formation of 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines, which can be further manipulated to produce β-hydroxy-β′-phosphoryl ketones . Similarly, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized through cyclization with thiosemicarbazide . Additionally, novel (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives have been prepared by ring transformation reactions . These studies demonstrate the versatility of acetonitrile derivatives in synthetic chemistry, providing a range of functional groups that can be utilized for further chemical transformations.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using various analytical techniques. In the case of the 1,3,4-thiadiazole derivatives, IR, ^1H NMR, and mass analysis were employed to confirm the structures . For the benzopyrimedo[2,1-b][1,3]thiazol-4-yliden acetonitrile derivatives, the structure confirmation is not explicitly mentioned, but such compounds are generally characterized using similar analytical methods . These techniques are crucial for ensuring the correct molecular structure, which is essential for understanding the chemical behavior and potential applications of the compounds.
Chemical Reactions Analysis
The acetonitrile derivatives synthesized in these studies are shown to participate in various chemical reactions. For example, the (diethoxyphosphoryl)acetonitrile oxide can undergo cycloaddition reactions with olefins . The 1,3,4-thiadiazole derivatives are obtained through cyclization reactions , and the benzopyrimedo[2,1-b]thiazol-4-yliden acetonitrile derivatives are prepared via ring transformation reactions . These reactions are significant as they provide pathways to create complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetonitrile derivatives are influenced by their functional groups and molecular structure. While the papers provided do not detail the physical properties of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile specifically, they do discuss properties of similar compounds. For example, the synthesized complexes of 2-(6-methoxybenzo(d)thiazol-2-ylamino)-2-phenyl acetonitrile ligand with various metal ions are characterized by molar conductance, magnetic susceptibility measurements, and FTIR, suggesting non-electrolyte behavior in ethanol . The physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers have been studied using HPLC/DAD-MS and ^1H NMR-spectroscopy, indicating the importance of solvent choice and reaction conditions on the yield and purity of the compounds . These properties are essential for the practical application of these compounds in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Helix-Helix Interactions and Chirality Studies
The molecule 2-amino-4-(thiazolin-2-yl)phenol, closely related to 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile, demonstrates intriguing helix-helix interactions. These interactions involve heterochiral sheets of helical, N⋯HO H-bonded polymers. Such studies are significant in understanding molecular chirality and its applications in pharmaceuticals and materials science (Stefankiewicz, Cian, & Harrowfield, 2011).
Photo-Stability Investigations
Research on molecules like ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate in acetonitrile solutions highlights the significance of studying photo-stability under various lighting conditions. This research is crucial for understanding the stability of pharmaceuticals and chemicals under different environmental conditions (Hanamori et al., 1992).
Synthetic Chemistry
A synthesis method involving the treatment of ketones with [hydroxy(tosyloxy)iodo]benzene and thioureas in acetonitrile showcases the chemical versatility of thiazole derivatives. This method is important for creating various pharmaceutical and chemical intermediates (Moriarty et al., 1992).
Molybdenum(VI) Complexes and Catalysis
Research into molybdenum(VI) complexes with thiazole-hydrazone ligands, where acetonitrile plays a role in the reaction medium, contributes to the development of new catalysts for chemical reactions like olefin epoxidation. Such catalysts are significant in industrial chemistry for the synthesis of epoxides, which are valuable intermediates (Ghorbanloo, Bikas, & Małecki, 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
2-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-6(11-2)8-10-7(3-4-9)5-12-8/h5-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCJKUWZYVTZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile |
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